
ゲラニルリナロール
概要
説明
Geranyllinalool (also known as geranyl linalool, geranyl linalool oxide, and geranyl linalool hydroxy) is a naturally occurring monoterpene alcohol found in various essential oils, such as lavender, rosemary, and peppermint. It is a major component of the essential oil of lavender, and has been studied for its potential therapeutic and pharmacological properties.
科学的研究の応用
植物の防御化合物
ゲラニルリナロールは、基底双子葉植物、真正双子葉植物、単子葉植物を含む多くの被子植物で防御化合物として作用します . これらの植物は、生物的脅威に応答して、ゲラニルリナロールから誘導された化合物を放出します . これは、ゲラニルリナロールが植物の防御機構において重要な役割を果たしていることを示唆しています。
揮発性化合物の前駆体
ゲラニルリナロールは、揮発性C16-ホモテルペンである4,8,12-トリメチルトリデカ-1,3,7,11-テトラエン(TMTT)の前駆体です . TMTTは、シロイヌナズナ、トマト、トウモロコシ、ソラマメ、インゲンマメ、アルファルファ、ユーカリなど、多くの被子植物の植物から放出されます . これは、ゲラニルリナロールが植物における特定の揮発性化合物の生成に不可欠であることを示しています。
精油の成分
ゲラニルリナロールは、ジャスミン(Jasmin grandiflorum)、マツリカ(Michelia champaca)、マンサク(Hamamelis virginiana)など、さまざまな植物種の精油の成分です . これは、ゲラニルリナロールがこれらの植物の芳香族特性に貢献していることを示唆しています。
抗菌性および抗真菌性
ゲラニルリナロールから生成されるリナロールは、抗菌性と抗真菌性を持つことが実証されています . これは、ゲラニルリナロールが、抗菌剤および抗真菌剤の開発に潜在的に使用できることを示唆しています。
抗がん性および抗炎症性
リナロールは、抗がん性と抗炎症性を持つことも示されています . これは、リナロールの前駆体であるゲラニルリナロールが、がんや炎症の研究に潜在的に使用できることを示しています。
抗酸化特性とビタミンE生合成
リナロールは抗酸化特性を持ち、ビタミンEの生合成における前駆体でもあります . これは、ゲラニルリナロールが、抗酸化剤の開発やビタミンEに関連する研究に使用できることを示唆しています。
食品および香料産業における用途
ゲラニルリナロールから誘導されたリナロールは、その心地よい匂いから、特に食品および香料産業において大きな商業的可能性を秘めています . これは、ゲラニルリナロールが、食品香味料や香料の製造に使用できることを示しています。
リナロール生産のための遺伝子工学
ゲラニルリナロールは、リナロールを生産するために遺伝子工学で使用できます。 たとえば、油性酵母ヤロウイア・リポリティカは、リナロールを新規に生産するように遺伝子操作されました<a aria-label="2: " data-citationid="eb3e2824-3fa1-3cb8-033b-2b3ef24d4076-36" h="ID=SERP,5017.1" href="https://link.springer.com/article/10.1007/s1
作用機序
Target of Action
Geranyllinalool, also known as Geranyl linalool, is an acyclic diterpene alcohol that is widely distributed in the plant kingdom . It is a component of essential oils of distantly related plant species such as Jasmin grandiflorum, Michelia champaca, and Homamelis virginiana . The primary targets of Geranyllinalool are the enzymes involved in its synthesis, specifically the Geranyllinalool synthases (GLS) belonging to the terpene synthase (TPS) family .
Mode of Action
Geranyllinalool interacts with its targets, the GLS enzymes, to produce a volatile compound known as 4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT) . This interaction involves the conversion of the C20 diterpene precursor all-trans-geranylgeranyl diphosphate (GGPP) into Geranyllinalool . The GLS enzymes catalyze this conversion .
Biochemical Pathways
The biosynthetic pathway leading to Geranyllinalool begins with the condensation of isopentenyl diphosphate and its allylic isomer, dimethylallyl diphosphate . Sequential condensation of one isopentenyl diphosphate molecule with three dimethylallyl diphosphate molecules produces geranylgeranyl diphosphate (GGPP) . This GGPP is then converted into Geranyllinalool by the action of GLS enzymes .
Pharmacokinetics
Studies on similar compounds like geraniol have shown that these compounds can permeate across intestinal cells and have considerable bioavailability after oral administration
Result of Action
The result of Geranyllinalool’s action is the production of TMTT, a volatile C16-homoterpene . This compound is emitted from the foliage of many angiosperm species in response to biotic challenge . The production of TMTT is a part of the plant’s defensive mechanism .
Action Environment
The action of Geranyllinalool and its synthesis can be influenced by environmental factors. For instance, in Nicotiana attenuata, the gene encoding for GLS is expressed constitutively in leaves and flowers, which constitutively synthesize 17-hydroxygeranyllinalool glycosides . The gene can be induced in leaves with methyl jasmonate . . This suggests that environmental factors such as biotic stress can influence the action and synthesis of Geranyllinalool.
Safety and Hazards
生化学分析
Biochemical Properties
Geranyllinalool is synthesized from the substrate geranylgeranyl diphosphate . The reaction is catalyzed by the geranyllinalool synthase (GLS), which belongs to the terpene synthase family . The Km value of GLS for geranylgeranyl diphosphate was found to be 18.7 µm, with a turnover rate value of 6.85 s –1 .
Cellular Effects
In plants, geranyllinalool is emitted in response to biotic challenge . It is also involved in the synthesis of defensive compounds . In leaves and flowers of Nicotiana attenuata, which constitutively synthesize 17-hydroxygeranyllinalool glycosides, GLS is expressed constitutively, but the gene can be induced in leaves with methyl jasmonate .
Molecular Mechanism
The molecular mechanism of geranyllinalool involves its synthesis from geranylgeranyl diphosphate, catalyzed by geranyllinalool synthase . This enzyme belongs to the terpene synthase family and plays a crucial role in the biochemical pathway leading to the formation of geranyllinalool .
Temporal Effects in Laboratory Settings
In laboratory settings, geranyllinalool synthesis can be induced in leaves by treatments such as alamethicin and methyl jasmonate . Over time, the effects of geranyllinalool on cellular function can be observed, providing insights into its stability, degradation, and long-term effects .
Metabolic Pathways
Geranyllinalool is a precursor of 4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), a volatile C16-homoterpene emitted from the foliage of many angiosperm species . This indicates that geranyllinalool is involved in significant metabolic pathways in plants.
特性
IUPAC Name |
(6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3/b18-13+,19-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDXAJNQKSIPGB-HQSZAHFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC(C)(C=C)O)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883645 | |
| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, (6E,10E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1113-21-9, 68931-30-6 | |
| Record name | Geranyllinalool | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranyllinalool | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068931306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, (6E,10E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, (6E,10E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E,E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 68931-30-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANYLLINALOOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV41XXJ67L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biosynthetic pathway of (E,E)-geranyllinalool in plants?
A1: (E,E)-geranyllinalool is biosynthesized in plants through the methylerythritol phosphate (MEP) pathway, specifically from the precursor geranylgeranyl pyrophosphate (GGPP). [, , , , ] A key enzyme involved in this pathway is geranyllinalool synthase (GLS), which catalyzes the formation of (E,E)-geranyllinalool from GGPP. [, , , , , , ]
Q2: What is the ecological significance of (E,E)-geranyllinalool in plants?
A2: (E,E)-geranyllinalool serves as a precursor for various defensive compounds in plants, including the volatile homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT). [, , , , ] Upon herbivore attack, plants release TMTT, attracting natural enemies of the herbivores and thereby contributing to indirect plant defense. [, , , , ]
Q3: Can you elaborate on the role of geranyllinalool synthase (GLS) in plants?
A3: GLS plays a crucial role in plant defense by catalyzing the first committed step in the biosynthesis of (E,E)-geranyllinalool, the precursor to the volatile homoterpene TMTT. [, , , ] The expression of GLS is upregulated in response to herbivore infestation or treatment with elicitors such as alamethicin. [, , ]
Q4: What insights into the evolutionary history of GLS do recent studies provide?
A4: Phylogenetic analyses suggest that GLSs, particularly those belonging to the TPS-e/f clade of the terpene synthase family, represent an ancient lineage of diterpene synthases. [, , ] These enzymes appear to have diverged from kaurene synthases before the split between gymnosperms and angiosperms, suggesting that GLS activity predates this evolutionary event. [, , ]
Q5: What is the molecular formula and weight of geranyllinalool?
A6: The molecular formula of geranyllinalool is C20H34O, and its molecular weight is 290.48 g/mol. []
Q6: What are the key structural features of geranyllinalool?
A7: Geranyllinalool is an acyclic diterpene alcohol with four double bonds. [, , ] It exists as two enantiomers, (3R)-(-)-geranyllinalool and (3S)-(+)-geranyllinalool, which have been successfully synthesized and their absolute configurations established. []
Q7: What spectroscopic data are available for geranyllinalool?
A8: Detailed 1H and 13C NMR data, along with mass spectrometry data, have been reported for geranyllinalool and its derivatives. [, , , ] This information is crucial for structural characterization and identification.
Q8: What are the known biological activities of geranyllinalool?
A9: Geranyllinalool has been reported to exhibit antimicrobial activity. [] Studies have shown that geranyllinalool-rich oleoresin extracted from Brunfelsia uniflora flowers displays potent antibacterial and antifungal activities, surpassing the efficacy of standard antimicrobial agents. []
Q9: Are there potential applications of geranyllinalool in drug discovery?
A10: Research suggests that geranyllinalool analogs, particularly those modified at the 7-position of the purine ring, exhibit potent antimycobacterial activity. [] This finding highlights the potential of geranyllinalool derivatives as lead compounds for developing novel anti-tuberculosis drugs. []
Q10: How does geranyllinalool affect sphingolipid biosynthesis?
A11: Geranyllinalool has been identified as a novel inhibitor of serine palmitoyltransferase (SPT), the enzyme catalyzing the first step in sphingolipid de novo biosynthesis. [] This inhibitory activity reduces the accumulation of sphinganine, an intermediate in the pathway, ultimately leading to sphingolipid depletion. []
Q11: What are the advantages of using microorganisms for geranyllinalool production?
A12: Microbial production of geranyllinalool offers several advantages over traditional methods, including higher yields, shorter production times, and reduced reliance on plant material. [, ]
Q12: How can Escherichia coli be engineered to produce (E,E)-geranyllinalool?
A13: Engineering E. coli for (E,E)-geranyllinalool production involves introducing the (E,E)-geranyllinalool synthase gene (AtGES) from Arabidopsis thaliana along with plasmids (pIRS and pGG) that facilitate the synthesis of precursor molecules. [] This approach has resulted in significant yields of (E,E)-geranyllinalool, paving the way for more cost-effective production. []
Q13: Can cyanobacteria be utilized for geranyllinalool production?
A14: Recent research demonstrates the successful heterologous synthesis of geranyllinalool in the cyanobacterium Synechocystis. [, ] This finding opens up avenues for sustainable production of this valuable diterpenoid using photosynthetic microorganisms. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)
![2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B138696.png)
![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)


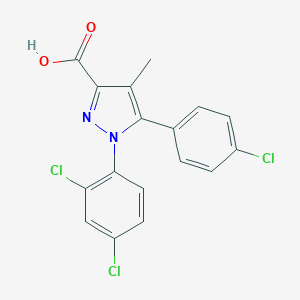
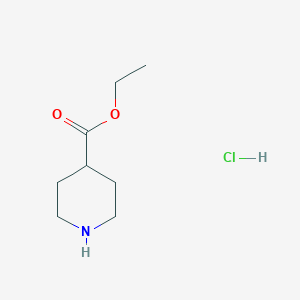

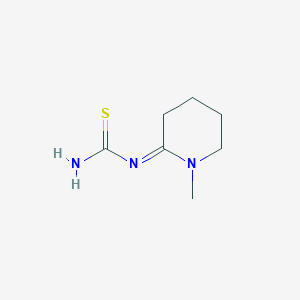
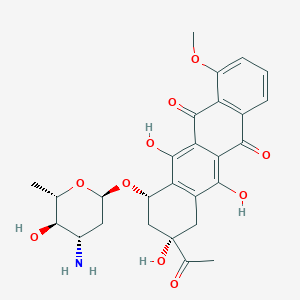
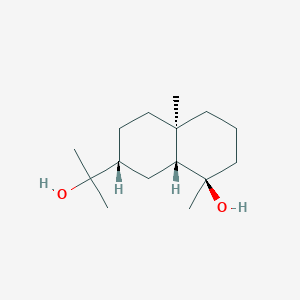
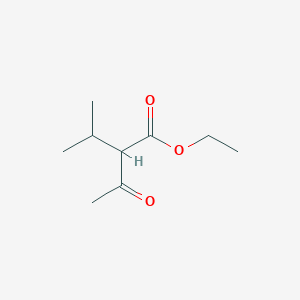
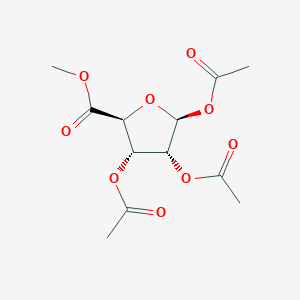
![(E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol](/img/structure/B138731.png)